molecular formula C21H17NO3 B5879219 benzyl 2-(benzoylamino)benzoate

benzyl 2-(benzoylamino)benzoate

Cat. No.: B5879219
M. Wt: 331.4 g/mol
InChI Key: DQPHAWLWOOJHGK-UHFFFAOYSA-N
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Description

Benzyl 2-(benzoylamino)benzoate is an aromatic ester derivative characterized by a benzoylamino substituent at the 2-position of the benzoate moiety. Its molecular formula is C₂₁H₁₇NO₄, with a molecular weight of 347.37 g/mol. The compound features two distinct functional groups: a benzoylamino group (–NH–CO–C₆H₅) and a benzyl ester (–O–CO–O–C₆H₅).

Properties

IUPAC Name

benzyl 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-20(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21(24)25-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHAWLWOOJHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with benzyl 2-(benzoylamino)benzoate, differing primarily in substituent type, position, or ester group composition:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications
This compound (Target) C₂₁H₁₇NO₄ 347.37 Benzoylamino, benzyl ester Not reported Potential pharmaceutical intermediates
3-Benzoylthis compound C₂₈H₂₁NO₄ 435.48 Benzoylamino, 3-benzoylbenzyl ester Not reported Research chemical (ChemSpider ID: 1660650)
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Benzyl ester 19–21 Pharmaceutical excipient, fragrance
Benzyl 2-acetyloxybenzoate C₁₆H₁₄O₅ 270.09 Acetyloxy, benzyl ester Not reported Synthetic intermediate
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido, hydroxy, methyl ester Not reported Precursor for bioactive molecules
Key Observations:

Replacing benzoylamino with acetyloxy (as in benzyl 2-acetyloxybenzoate) reduces molecular weight and polarity, likely altering solubility and metabolic stability .

Positional Isomerism: The 3-benzoylbenzyl analog (C₂₈H₂₁NO₄) demonstrates how substituent position affects molecular weight and spatial arrangement. The additional benzoyl group may increase lipophilicity, impacting membrane permeability .

Ester Group Variations :

  • Substituting the benzyl ester with a methyl ester (e.g., methyl 4-acetamido-2-hydroxybenzoate) reduces steric hindrance and alters hydrolysis kinetics, which could influence bioavailability .

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